3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid
Description
Properties
IUPAC Name |
3-[(4-ethylphenyl)sulfamoyl]-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-11-4-7-13(8-5-11)17-23(20,21)15-10-12(16(18)19)6-9-14(15)22-2/h4-10,17H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNNLDQRAOAHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid typically involves the sulfonation of 4-ethylphenylamine followed by a coupling reaction with 4-methoxybenzoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like sulfuric acid to facilitate the sulfonation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
The compound exhibits notable biological activities, particularly as an enzyme inhibitor. Research indicates that sulfamoyl compounds, including 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid, can act as inhibitors of carbonic anhydrase isozymes, which are implicated in various physiological processes and diseases, including cancer. For instance, studies have shown that certain sulfamoyl derivatives demonstrate high binding affinity to carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. The binding affinity of these compounds can be significantly higher than other isozymes, suggesting their potential as targeted anticancer therapies .
Synthesis and Structure-Activity Relationships
The synthesis of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid involves several chemical modifications aimed at enhancing its biological efficacy and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been crucial in identifying the most effective modifications to the compound’s structure that improve its activity against specific targets, such as protozoan parasites and cancer cells. For example, modifications to the phenol and sulfonamide groups have been explored to optimize their interaction with biological targets .
Table 1: Summary of Synthesis Pathways and Modifications
| Modification Type | Description | Impact on Activity |
|---|---|---|
| Phenol Ring Modifications | Alterations to the hydroxyl group | Enhanced binding affinity |
| Sulfonamide Group Changes | Variations in the sulfur moiety | Improved selectivity for CAIX |
| Ethyl Group Substitution | Introduction of ethyl substituents | Increased potency against parasites |
Therapeutic Potential
The therapeutic applications of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid extend beyond cancer treatment. The compound has shown promise in the treatment of protozoan infections such as those caused by Toxoplasma gondii and Plasmodium falciparum. In vitro studies have demonstrated that derivatives of this compound exhibit significant antiparasitic activity, with some variants outperforming established antimalarial drugs like chloroquine .
Case Studies and Clinical Implications
Several case studies highlight the potential of sulfamoyl compounds in clinical settings:
- Anticancer Applications : A study investigating the binding properties of sulfamoyl derivatives to CAIX showed that certain compounds could selectively inhibit tumor growth without affecting normal cells significantly. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
- Antiparasitic Activity : Research on modified benzoic acids has revealed their effectiveness against various protozoan parasites, suggesting that 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid could be part of a new class of treatments for malaria and other parasitic infections .
Mechanism of Action
The mechanism of action of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. It is known to regulate angiopoietin-TIE2 signaling in endothelial cells, acting as a negative regulator of TIE2. This regulation affects blood vessel remodeling during embryonic development and determines blood vessel size during perinatal growth .
Comparison with Similar Compounds
2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic Acid (Compound 4)
- Structural Difference : Replaces the 4-ethylphenyl group with a 3-(1,3-dioxoisoindolin-2-yl)propyl chain.
- Activity: Exhibits subnanomolar agonist activity due to enhanced binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for a related compound), attributed to improved hydrophobic interactions .
- Key Finding : The sulfamoyl group’s orientation and substituent bulkiness critically influence potency .
3-[Butyl(methyl)sulfamoyl]-N-(4-ethylphenyl)-4-fluorobenzamide (SW088799)
3-(3-Methylbut-2-en-1-yl)-4-methoxybenzoic Acid
3-[(4-Chlorophenyl)sulfamoyl]-4-methoxybenzoic Acid
3-[(5-Acetyl-2-ethoxyphenyl)carbamoyl]-4-methoxybenzoic Acid (12f)
3-[N-(Dibenzofuran-4-yl-methyl)amino]-4-methoxybenzoic Acid
- Structural Difference: Incorporates a dibenzofuran-methylamino group instead of sulfamoyl.
- Activity : Shows weak antiproliferative activity, emphasizing the necessity of the sulfamoyl moiety for high-affinity enzyme interactions .
Quantitative Comparison of Key Compounds
Solubility and Physicochemical Properties
- 4-Methoxybenzoic Acid Derivatives: The solubility of 3-[(4-ethylphenyl)sulfamoyl]-4-methoxybenzoic acid in organic solvents (e.g., 2-pentanol, butyl ethanoate) is lower than unsubstituted 4-methoxybenzoic acid due to the bulky sulfamoyl group .
- Impact of Substituents : Chloro or morpholine-sulfonyl substituents (e.g., CAS 735305-58-5) increase aqueous solubility but reduce membrane penetration, as observed in analogs .
Key Research Findings
Sulfamoyl vs. Carbamoyl : Sulfamoyl groups enhance binding to sulfotransferases and β-lactamases, whereas carbamoyl derivatives are more effective in HDAC inhibition .
Substituent Bulkiness : Bulky groups (e.g., dioxoisoindolinylpropyl) improve binding affinity but may reduce bioavailability due to steric hindrance .
Electron-Withdrawing Groups : Chloro or fluorophenyl substituents increase solubility but often reduce cellular uptake, necessitating a balance in drug design .
Biological Activity
3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid, also known by its CAS number 750610-58-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to a methoxy-substituted benzoic acid, which is significant for its biological interactions. The structural formula can be represented as follows:
This structure is crucial for its interaction with various biological targets.
The biological activity of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid primarily involves its role as an inhibitor of specific enzymes and pathways. Notably, it has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which plays a significant role in inflammatory processes. Inhibition of cPLA2α can lead to reduced production of arachidonic acid and subsequent inflammatory mediators .
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits cPLA2α, which is involved in the release of arachidonic acid from membrane phospholipids.
- Anti-inflammatory Effects : By modulating phospholipid metabolism, it may exhibit anti-inflammatory properties relevant in conditions such as arthritis and other inflammatory diseases.
Biological Activity and Efficacy
Research has demonstrated that 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid exhibits various biological activities:
- Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce inflammation in vitro and in vivo models.
- Antimicrobial Properties : Preliminary findings suggest potential antimicrobial effects against certain bacterial strains, although further studies are needed to confirm these results.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy and specificity of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid. Modifications to the sulfamoyl or methoxy groups can lead to variations in biological activity:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cPLA2α |
| Alteration of the ethyl group | Variability in solubility and bioavailability |
| Changes in the methoxy group | Modulation of anti-inflammatory effects |
These modifications can help tailor the compound for specific therapeutic applications.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Inflammatory Response : A study demonstrated that treatment with 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid significantly reduced IL-1β levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Line Evaluation : Research involving various cancer cell lines showed that the compound inhibited cell proliferation at micromolar concentrations, suggesting a possible mechanism for anticancer activity .
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid, and how can purity be optimized?
Answer:
- Synthesis Steps :
- Start with 4-methoxybenzoic acid as the core. Introduce the sulfamoyl group via sulfonation using chlorosulfonic acid, followed by coupling with 4-ethylaniline under basic conditions (e.g., pyridine or triethylamine) .
- Purify intermediates via recrystallization (ethanol/water) to remove unreacted starting materials.
- Purity Optimization :
- Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) .
- Confirm structural integrity via / NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 5.5–6.0 ppm) and FT-IR (S=O stretching at 1150–1350 cm, carboxylic acid C=O at 1680–1720 cm) .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
Answer:
- Solubility :
- Stability :
Advanced Research Questions
Q. What experimental strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition studies?
Answer:
- Target Identification :
- Screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, β-lactamase) using fluorescence-based activity assays. Compare IC values with known inhibitors (e.g., acetazolamide) .
- Binding Analysis :
Q. How should researchers address contradictions in bioactivity data between structurally analogous compounds?
Answer:
- Comparative Studies :
- Test derivatives with varied substituents (e.g., 4-ethyl vs. 4-chlorophenyl) in parallel assays. Highlight the role of electron-donating groups (methoxy, ethyl) in enhancing membrane permeability .
- Data Normalization :
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Answer:
- ADME Prediction :
- Toxicity Profiling :
Q. How can researchers design experiments to evaluate synergistic effects with other therapeutic agents?
Answer:
- Combination Screens :
- Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against bacterial/fungal pathogens. Synergy (FIC ≤0.5) is likely with β-lactam antibiotics due to sulfamoyl-mediated enzyme inhibition .
- In Vivo Models :
- Co-administer with standard drugs in murine infection models. Monitor survival rates and bacterial load reduction via qPCR .
Q. What analytical techniques are critical for detecting degradation products during long-term storage?
Answer:
- Forced Degradation :
- Storage Recommendations :
Methodological Notes
- Contradictory Evidence : Structural analogs (e.g., bromo- or chloro-substituted derivatives) may show divergent bioactivities due to electronic effects. Always validate hypotheses with orthogonal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
